molecular formula C22H21BrF3N3S B11563418 N-[(4Z)-1-(4-bromophenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-3-(trifluoromethyl)aniline

N-[(4Z)-1-(4-bromophenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-3-(trifluoromethyl)aniline

Cat. No.: B11563418
M. Wt: 496.4 g/mol
InChI Key: DJLFFEDRGLWRKE-UHFFFAOYSA-N
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Description

(4Z)-1-(4-BROMOPHENYL)-2-(METHYLSULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains a spirocyclic core, which is a structural motif often associated with enhanced biological activity and stability. The presence of bromine, sulfur, and trifluoromethyl groups further contributes to its chemical reactivity and potential utility in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(4-BROMOPHENYL)-2-(METHYLSULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable dihaloalkane and a diamine.

    Introduction of the bromophenyl group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a bromophenyl boronic acid derivative.

    Incorporation of the methylsulfanyl group: This can be done through a nucleophilic substitution reaction using a thiol reagent.

    Addition of the trifluoromethylphenyl group: This step may involve a Friedel-Crafts alkylation reaction using a trifluoromethylbenzene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(4-BROMOPHENYL)-2-(METHYLSULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4Z)-1-(4-BROMOPHENYL)-2-(METHYLSULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZASPIRO[4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving spirocyclic compounds.

    Medicine: Potential use as a lead compound in drug discovery, particularly for targeting diseases where spirocyclic structures are known to be effective.

    Industry: Use in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (4Z)-1-(4-BROMOPHENYL)-2-(METHYLSULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic core may enhance binding affinity and selectivity, while the bromine, sulfur, and trifluoromethyl groups could modulate the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic compounds: Other spirocyclic compounds with similar structural features.

    Bromophenyl derivatives: Compounds containing a bromophenyl group.

    Methylsulfanyl derivatives: Compounds with a methylsulfanyl group.

    Trifluoromethylphenyl derivatives: Compounds containing a trifluoromethylphenyl group.

Uniqueness

(4Z)-1-(4-BROMOPHENYL)-2-(METHYLSULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE is unique due to its combination of a spirocyclic core with bromine, sulfur, and trifluoromethyl groups. This combination of features is relatively rare and can impart unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H21BrF3N3S

Molecular Weight

496.4 g/mol

IUPAC Name

1-(4-bromophenyl)-2-methylsulfanyl-N-[3-(trifluoromethyl)phenyl]-1,3-diazaspiro[4.5]dec-2-en-4-imine

InChI

InChI=1S/C22H21BrF3N3S/c1-30-20-28-19(27-17-7-5-6-15(14-17)22(24,25)26)21(12-3-2-4-13-21)29(20)18-10-8-16(23)9-11-18/h5-11,14H,2-4,12-13H2,1H3

InChI Key

DJLFFEDRGLWRKE-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC2=CC=CC(=C2)C(F)(F)F)C3(N1C4=CC=C(C=C4)Br)CCCCC3

Origin of Product

United States

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